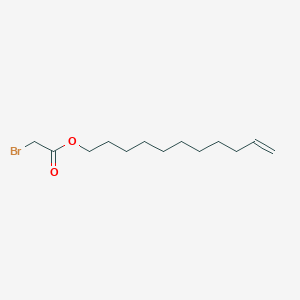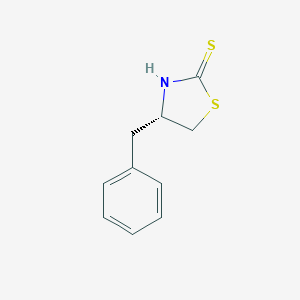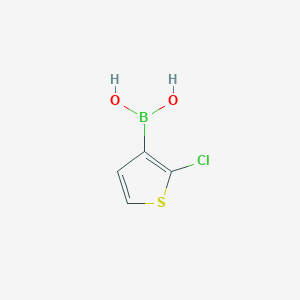
10-Undecenyl bromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Undecenyl bromoacetate is an organic compound that belongs to the family of bromoacetates. It is used in various scientific research applications, particularly in the field of biochemistry. The compound is synthesized using specific methods and has been shown to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
10-Undecenyl bromoacetate has various scientific research applications, particularly in the field of biochemistry. The compound is used as a reagent in the synthesis of various organic compounds. It is also used as a substrate for enzymes in biochemical assays. Additionally, this compound is used in the study of the biochemical pathways involved in lipid metabolism.
Mecanismo De Acción
The mechanism of action of 10-Undecenyl bromoacetate is not fully understood. However, it is known that the compound is a substrate for enzymes involved in lipid metabolism. The compound is also believed to have an inhibitory effect on certain enzymes involved in lipid metabolism. The exact mechanism of action of this compound is an area of ongoing research.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes involved in lipid metabolism. It has also been shown to have an effect on the expression of genes involved in lipid metabolism. Additionally, this compound has been shown to have an effect on the growth and proliferation of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10-Undecenyl bromoacetate has several advantages for lab experiments. The compound is relatively easy to synthesize, and it is readily available. Additionally, this compound is stable under normal laboratory conditions. However, there are also limitations to the use of this compound in lab experiments. The compound is toxic and must be handled with care. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 10-Undecenyl bromoacetate. One area of research is the elucidation of the exact mechanism of action of the compound. Additionally, there is ongoing research on the use of this compound as a tool for the study of lipid metabolism. Another area of research is the potential use of this compound as a therapeutic agent for the treatment of certain diseases, such as cancer.
Conclusion:
This compound is an organic compound that has various scientific research applications, particularly in the field of biochemistry. The compound is synthesized using a specific method, and it has been shown to have various biochemical and physiological effects. Although there are limitations to the use of this compound in lab experiments, the compound has several advantages and is an important tool for the study of lipid metabolism. Ongoing research on this compound is focused on elucidating the mechanism of action of the compound and exploring its potential therapeutic applications.
Métodos De Síntesis
10-Undecenyl bromoacetate is synthesized using a specific method. The synthesis starts with the reaction of undecylenic acid with thionyl chloride, which produces 10-Undecenyl chloride. The 10-Undecenyl chloride is then reacted with sodium bromoacetate, which produces this compound. The synthesis method is relatively simple and straightforward, and the compound can be synthesized in large quantities.
Propiedades
| 195373-65-0 | |
Fórmula molecular |
C13H23BrO2 |
Peso molecular |
291.22 g/mol |
Nombre IUPAC |
undec-10-enyl 2-bromoacetate |
InChI |
InChI=1S/C13H23BrO2/c1-2-3-4-5-6-7-8-9-10-11-16-13(15)12-14/h2H,1,3-12H2 |
Clave InChI |
GDVJTWACUPNIGM-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCCOC(=O)CBr |
SMILES canónico |
C=CCCCCCCCCCOC(=O)CBr |
Sinónimos |
10-Undecenyl bromoacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)











![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)
